molecular formula C10H14N2 B15250902 3-(Aminomethyl)-N-cyclopropylaniline

3-(Aminomethyl)-N-cyclopropylaniline

Cat. No.: B15250902
M. Wt: 162.23 g/mol
InChI Key: FIXLOUMRLXETKC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-cyclopropylaniline is an organic compound that features a cyclopropyl group attached to an aniline ring through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-N-cyclopropylaniline typically involves the reaction of cyclopropylamine with benzaldehyde to form an imine intermediate, which is subsequently reduced to yield the target compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-N-cyclopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Halogens, sulfonyl chlorides, acidic catalysts.

Major Products Formed:

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Amines, reduced derivatives.

    Substitution: Halogenated or sulfonated aniline derivatives.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N-cyclopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic functions, leading to downstream biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Aminomethyl)-N-cyclopropylaniline is unique due to the presence of both the cyclopropyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-(aminomethyl)-N-cyclopropylaniline

InChI

InChI=1S/C10H14N2/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9,12H,4-5,7,11H2

InChI Key

FIXLOUMRLXETKC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC=CC(=C2)CN

Origin of Product

United States

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